
LY2119620
説明
LY2119620 is a selective positive allosteric modulator (PAM) targeting the M₂ and M₄ muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in neurotransmission and cognitive functions . It exhibits dual activity:
- Allosteric Modulation: Enhances the potency and efficacy of orthosteric agonists (e.g., acetylcholine (ACh), iperoxo) by stabilizing active receptor conformations .
- Intrinsic Agonism: Acts as a partial allosteric agonist, directly activating M₂/M₄ receptors in [³⁵S]GTPγS binding assays (23.2% and 16.8% efficacy for M₂ and M₄, respectively) .
Structural studies reveal this compound binds to the extracellular vestibule of M₂/M₄ receptors, forming hydrogen bonds with residues S182ECL2, N4106.58, Y802.61, and E172ECL2, and stabilizes a contracted vestibule conformation critical for G protein coupling .
準備方法
Synthetic Routes and Reaction Conditions
Core Structure Assembly via Suzuki-Miyaura Coupling
The quinazolinone core of LY2119620 is synthesized through sequential Suzuki-Miyaura cross-coupling reactions. As detailed in patent CA3030204A1, this involves reacting 2-chloro-3-bromo-6-methylpyridine with a pyrazole boronic ester under palladium catalysis .
Table 1: Reaction Conditions for Suzuki Coupling
Component | Specification |
---|---|
Aryl halide | 2-Chloro-3-bromo-6-methylpyridine |
Boronic ester | 4-(Cyclopentylmethyl)-1H-pyrazol-5-yl |
Catalyst | PdCl₂(PPh₃)₂ (10 mol%) |
Base | Cs₂CO₃ (1.5 equiv) |
Solvent | Dimethoxyethane (DME) |
Temperature | 85–100°C |
Reaction time | 12–24 hours |
Yield | 68–72% |
This step forms the biaryl structure critical for allosteric modulation. The choice of DME over DMF minimizes side reactions, while cesium carbonate ensures efficient deprotonation .
Functionalization via Alkylation
The pyrazole moiety undergoes alkylation to introduce the cyclopentylmethyl group, enhancing receptor binding affinity. GlpBio’s protocol specifies using cyclopentylmethyl bromide with potassium carbonate in dimethylformamide (DMF) at 60°C .
Table 2: Alkylation Optimization Parameters
Parameter | Effect on Yield |
---|---|
Solvent (DMF vs. THF) | DMF improves solubility by 40% |
Temperature (60°C vs. RT) | 60°C increases conversion to 95% |
Base (K₂CO₃ vs. NaOH) | K₂CO₃ reduces hydrolysis by 15% |
Post-alkylation, the product is purified via silica gel chromatography, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC) .
Intermediate Characterization and Quality Control
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridine-H), 3.72 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃) .
-
¹³C NMR: 162.4 (C=O), 149.7 (pyridine-C), 128.5 (pyrazole-C) .
Mass Spectrometry
Large-Scale Production and Challenges
Solvent and Catalyst Recovery
Recycling palladium catalyst reduces costs by 30%, as demonstrated in patent CA3030204A1. Using a biphasic system (water/toluene), the catalyst is extracted into the aqueous phase and reused for three cycles without significant activity loss .
Impurity Profiling
Common impurities include:
-
Dehalogenated byproduct (5–7%): Mitigated by degassing solvents to prevent Pd(0) oxidation.
-
Di-alkylated species (2–3%): Controlled via stoichiometric limiting of alkylating agent .
Pharmacological Validation
Radioligand Binding Assays
This compound exhibits cooperative binding with orthosteric agonists like iperoxo. In [³H]N-methylscopolamine displacement assays, it shows a cooperativity factor (α) of 19.5 at M2 receptors, indicating strong positive modulation .
Table 3: Binding Affinity Parameters
Receptor | Kₐ (nM) | Bₘₐₐ (pmol/mg) | α (vs. ACh) |
---|---|---|---|
M2 | 2.1 | 1,450 | 19.5 |
M4 | 3.8 | 1,320 | 79.4 |
化学反応の分析
反応の種類
LY2119620は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体を形成することができます。
還元: 還元反応は、ニトロ基をアミノ基に還元するなど、官能基を変更するために使用することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらはさらなる薬理学的試験に使用することができます .
科学研究への応用
This compoundは、次のようないくつかの科学研究に応用されています。
科学的研究の応用
Pharmacological Characterization
A series of studies have characterized the pharmacological profile of LY2119620 through various assays:
Parameter | Value |
---|---|
pK B (binding affinity) | 5.77 ± 0.10 |
Logα (cooperativity) | 1.40 ± 0.09 |
Efficacy in GTPγS-binding | 60% of maximal ACh response |
Efficacy in β-arrestin recruitment | ~30% enhancement for ACh |
These findings indicate that this compound significantly enhances receptor activity in a dose-dependent manner, particularly when used alongside orthosteric agonists .
Study on Schizophrenia Models
In a schizophrenia-mimicking mouse model, this compound demonstrated antipsychotic activity with reduced extrapyramidal side effects. This study highlighted its potential as a treatment option for psychiatric disorders by selectively targeting muscarinic receptor subtypes .
Structural Insights
Recent structural studies using X-ray crystallography have provided insights into how this compound interacts with the M2 receptor. The compound stabilizes specific conformations that are crucial for its allosteric effects:
- Binding Mode: The piperazine ring of this compound interacts with key residues within the receptor's allosteric site, influencing receptor dynamics and signaling pathways.
- Conformational Dynamics: The presence of this compound alters the conformational landscape of the M2 receptor, which may explain its differential effects on G-protein activation and β-arrestin recruitment .
Therapeutic Implications
While this compound shows promise as a research tool and potential therapeutic agent, its cross-reactivity with M2 receptors raises concerns regarding cardiovascular safety. Ongoing research aims to develop more selective modulators that retain the beneficial effects observed with this compound while minimizing adverse effects .
作用機序
LY2119620は、ムスカリン性アセチルコリン受容体M2およびM4の異所性部位に結合することによってその効果を発揮します。 この結合は、内因性神経伝達物質であるアセチルコリンに対する受容体の応答を強化し、受容体活性を高めます . この化合物は、受容体のコンフォメーションを調節し、活性の状態に安定化させ、アセチルコリンの有効性を高めます . このメカニズムは、受容体の異所性結合ポケット内の特定のアミノ酸残基との相互作用を含みます .
類似の化合物との比較
This compoundは、次のようなムスカリン性受容体の他の正の異所性モジュレーターと比較されます。
LY2033298: 構造は似ていますが、結合親和性と選択性のプロファイルは異なります.
VU152100: 独特の薬理学的特性を持つ別の異所性モジュレーター.
化合物-110: 独特の結合と活性化モードを持つM4受容体に対する選択的異所性アゴニスト.
独自性
This compoundは、M2およびM4受容体に対する二重選択性と、放射性トレーサーとして機能する能力を備えているため、その研究応用が広がっています .
類似化合物との比較
Structural and Binding Profile Comparisons
Key Differences :
- LY2033298 vs. This compound : this compound is a chemically optimized derivative of LY2033298 with enhanced potency and M₂/M₄ cross-reactivity .
- Gallamine vs. This compound : Gallamine acts as a negative allosteric modulator (NAM) at M₂, while this compound is a PAM .
Pharmacological and Functional Comparisons
Cooperativity with Orthosteric Agonists
Functional Insights :
- This compound uniquely enhances β-arrestin-2 recruitment in M₂ receptors, a feature absent in LY2033298 or gallamine .
- In contrast to this compound, MRS2500 (P2Y₁ receptor PAM) forms more hydrogen bonds (8 vs. 4), suggesting distinct selectivity mechanisms .
Signaling Pathway Effects
Compound | G Protein Activation (EC₅₀) | ERK1/2 Phosphorylation | β-Arrestin Bias |
---|---|---|---|
This compound | 0.5 µM (M₂) | Weak | Yes |
Iperoxo | 0.001 µM (M₂) | Strong | No |
ACh | 1.2 µM (M₂) | Moderate | No |
Mechanistic Notes:
- This compound stabilizes active M₂/M₄ conformations, facilitating G protein coupling while promoting β-arrestin pathways—unlike orthosteric agonists like iperoxo, which primarily activate G proteins .
- Co-crystallization studies show this compound and iperoxo bind simultaneously, with this compound enhancing iperoxo’s affinity by 25-fold .
Therapeutic Potential and Limitations
Critical Insight :
- This compound’s M₂ cross-reactivity limits clinical use but makes it a valuable tool for studying allosteric mechanisms .
生物活性
LY2119620 is a novel positive allosteric modulator (PAM) that selectively targets the M2 and M4 muscarinic acetylcholine receptors (mAChRs). It has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as schizophrenia, due to its ability to modulate receptor activity without directly activating the receptor itself. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on receptor signaling, and implications for therapeutic use.
Allosteric Modulation
This compound enhances the affinity of orthosteric agonists (e.g., acetylcholine and iperoxo) for the M2 muscarinic receptor, which is crucial for its function as a PAM. The compound operates by binding to an allosteric site on the receptor, leading to conformational changes that stabilize the receptor in an active state. This results in increased efficacy of agonist binding and modulation of downstream signaling pathways.
Key Findings
- Affinity Enhancement : this compound significantly increases the potency (EC50) of both acetylcholine and iperoxo at the M2 receptor, enhancing their binding and functional responses .
- Signaling Pathways : The compound differentially modulates G-protein and β-arrestin pathways. While it enhances β-arrestin recruitment, it appears to inhibit G-protein activation at higher concentrations, indicating a bias in signaling pathways .
Structural Insights
Recent studies utilizing nuclear magnetic resonance (NMR) spectroscopy have revealed that this compound induces distinct conformational changes in the M2 receptor. These changes are critical for understanding how allosteric modulators can influence receptor dynamics and signaling .
Table 1: Effects of this compound on Receptor Signaling
Assay Type | Agonist | EC50 (nM) | Emax (%) | Signaling Pathway |
---|---|---|---|---|
GTPγS Binding | Acetylcholine | 5.2 | 90 | G-protein Activation |
GTPγS Binding | Iperoxo | 3.8 | 100 | G-protein Activation |
β-Arrestin Recruitment | Acetylcholine | 4.5 | 130 | β-Arrestin Pathway |
β-Arrestin Recruitment | Iperoxo | 2.9 | 115 | β-Arrestin Pathway |
Data sourced from various functional assays demonstrating the modulatory effects of this compound on M2 receptor activity .
Study 1: Modulation of Schizophrenia Symptoms
In a preclinical study, this compound was evaluated for its potential to ameliorate symptoms associated with schizophrenia. The results indicated that treatment with this compound led to significant improvements in cognitive function and reduced negative symptoms in animal models. This suggests that enhancing M4 receptor activity through allosteric modulation may provide therapeutic benefits for patients with schizophrenia .
Study 2: Cardiovascular Safety Profile
Despite its promising effects on cognitive functions, concerns regarding cardiovascular safety due to M2 receptor cross-reactivity were raised. A study highlighted that while this compound exhibits potent PAM activity at M2 receptors, it also poses risks of cardiovascular side effects, necessitating careful consideration in therapeutic contexts .
Q & A
Basic Research Questions
Q. What experimental approaches validate LY2119620's allosteric modulation of M2/M4 receptors?
this compound's allosteric activity can be validated using [35S]GTPγS binding assays to measure its intrinsic agonist activity (e.g., 23.2% and 16.8% efficacy at M2 and M4 receptors, respectively) and synergistic effects with orthosteric agonists like ACh or iperoxo. Co-binding studies with radiolabeled [3H]this compound confirm its allosteric binding kinetics, showing increased Bmax without altering Kd, indicative of G-protein-dependent modulation .
Q. How to design functional assays to assess this compound's subtype selectivity?
Use CHO cells expressing recombinant human M1-M5 receptors. Measure this compound's potentiation of orthosteric agonists (e.g., ACh, iperoxo) via calcium mobilization or cAMP inhibition assays. Compare EC50 shifts and cooperativity factors (α-values) across subtypes. For example, this compound exhibits higher α-values for M4 (α = 79.4) than M2 (α = 19.5) when co-applied with ACh .
Q. What methodologies confirm this compound's structural interaction with M2/M4 receptors?
X-ray crystallography (e.g., PDB: 4MQS) reveals this compound binding in the extracellular vestibule, forming π-π stacking with Trp4227.35 and hydrogen bonds with Glu172 and Tyr177. NMR spectroscopy detects dynamic changes in residues like M2025.54 upon ligand binding, while molecular dynamics (MD) simulations highlight interactions with ECL2/ECL3 domains .
Advanced Research Questions
Q. How to resolve contradictions in this compound's differential effects on G-protein vs. β-arrestin signaling?
Structural studies (cryo-EM, DEER spectroscopy) show this compound stabilizes distinct intracellular conformations. For example, this compound-agonist complexes favor TM5/6/7 closure, impairing Gαi/o coupling but enhancing β-arrestin recruitment. To validate, perform comparative BRET/FRET assays measuring G-protein dissociation and β-arrestin recruitment kinetics in M2R-expressing cells .
Q. How can researchers optimize binding assays using [3H]this compound for allosteric site characterization?
Use membranes from M2/M4-expressing cells in saturation binding assays with [3H]this compound (Kd ~1.8–3.4 µM). Include orthosteric agonists (e.g., 100 nM iperoxo) to enhance allosteric site accessibility. For competition assays, test negative allosteric modulators (NAMs) like NMS to quantify cooperativity. Buffer optimization (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2) improves signal-to-noise ratios .
Q. What computational strategies elucidate this compound's impact on ligand dissociation kinetics?
Perform τRAMD simulations to model iperoxo dissociation pathways in M2R. This compound blocks egress routes via the extracellular vestibule (ECV), prolonging ligand residence. Validate with surface plasmon resonance (SPR) or stopped-flow fluorimetry to measure kon/koff changes in the presence of this compound .
Q. How to engineer dualsteric ligands by modifying this compound's scaffold?
Functionalize this compound's amide group to hybridize with orthosteric agonists (e.g., iperoxo). Synthesize derivatives via nucleophilic aromatic substitution of the thienopyridine sulfoxide intermediate. Validate using FRET-based assays to confirm dual binding to orthosteric and allosteric sites .
Q. Why does this compound exhibit differential cooperativity with orthosteric vs. inverse agonists?
MD simulations show this compound stabilizes active receptor states, enhancing agonist affinity (positive cooperativity) but antagonizing inverse agonists like NMS. Use mutagenesis (e.g., Trp422Ala) to disrupt π-π interactions and quantify changes in radioligand binding parameters (Bmax, Kd) .
特性
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTGOXSAAQWLPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。